3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions The furan ring can be formed via cyclization reactions involving suitable reagents and catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts and esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted furopyridines depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the ethoxy and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A pyridinecarboxylic acid with a similar structure but lacks the furan ring and ethoxy group.
Nicotinic acid:
Isonicotinic acid: A pyridinecarboxylic acid with the carboxylic acid group in a different position.
Uniqueness
3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid is unique due to its fused furan-pyridine ring system and the presence of both ethoxy and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
747373-18-8 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-ethoxyfuro[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-14-8-7-6(4-3-5-11-7)15-9(8)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
JXHKMZRGDKXIGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(OC2=C1N=CC=C2)C(=O)O |
Origin of Product |
United States |
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